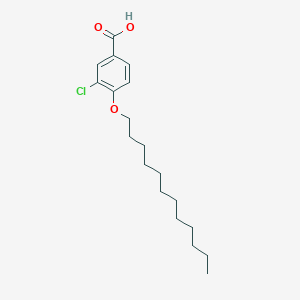

3-Chloro-4-(dodecyloxy)benzoic acid

Número de catálogo B8692308

Peso molecular: 340.9 g/mol

Clave InChI: SHYYATVSTYDTKT-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04925591

Procedure details

In the same manner as described in Referential Example 15, 4-hydroxy-3-chlorobenzoic acid was reacted with n-dodecyl bromide in an aqueous solution of sodium hydroxide to obtain 4-dodecyloxy-3-chlorobenzoic acid. Then, thionyl chloride was added to 2 g of the so-obtained compound, reaction was carried out under reflux for 3 hours, and unreacted thionyl chloride was removed by distillation, whereby 4-dodecyloxy-3-chlorobenzoic acid chloride was quantitatively obtained. The so-obtained compound was diluted with 50 ml of tetrahydrofuran, and 1.7 g of p-benzyloxyphenol and 1.0 g of triethylamine were added to the dilution and reaction was carried out at room temperature with stirring overnight. Precipitated triethylamine hydrochloride was removed by filtration, and the filtrate was concentrated and purified by the silica gel column chromatography to obtain 2.1 g of 4-benzyloxyphenyl 4-dodecyloxy-3-chlorobenzoate. The so-obtained compound was catalytically reduced under a hydrogen pressure of 1 kg/cm2 in the pressure of Pd/C as the catalyst according to customary procedures to obtain 1.8 g of (4-hydroxyphenyl) 4 -dodecyloxy-3-chlorobenzoate.

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[Cl:11].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[OH-].[Na+]>>[CH2:23]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[Cl:11])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=C(C(=O)O)C=C1)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCC)OC1=C(C=C(C(=O)O)C=C1)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |